(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule featuring a pyrrolidine-2,3-dione core substituted with methoxyphenyl and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, 5-methyl-1,3,4-thiadiazole-2-amine, and maleic anhydride.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially forming alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the thiadiazole and pyrrolidine-2,3-dione cores provide structural rigidity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione: shares similarities with other pyrrolidine-2,3-dione derivatives and thiadiazole-containing compounds.
Uniqueness
Structural Features: The combination of methoxyphenyl, thiadiazolyl, and pyrrolidine-2,3-dione moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.
Conclusion
The compound This compound is a multifaceted molecule with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
CAS No. |
371213-95-5 |
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Molecular Formula |
C22H19N3O5S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H19N3O5S/c1-12-23-24-22(31-12)25-18(13-4-8-15(29-2)9-5-13)17(20(27)21(25)28)19(26)14-6-10-16(30-3)11-7-14/h4-11,18,26H,1-3H3/b19-17+ |
InChI Key |
XNMQMBMGZPIJFE-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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